1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
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Overview
Description
Synthesis Analysis
The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and related compounds involves multiple steps, including protection-deprotection strategies, functional group transformations, and selective reactions that introduce or modify specific moieties within the molecule. Techniques such as palladium-catalyzed reactions, Pummerer reaction conditions, and the use of specific catalysts like TiO2 nanoparticles have been employed to synthesize structurally related benzofuran derivatives with precision and efficiency (Zhu et al., 2023).
Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and its analogs has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These analyses provide detailed information on the molecular geometry, electronic structure, and conformational preferences of the compound, which are critical for understanding its chemical behavior and reactivity. Studies on similar molecules have highlighted the importance of structural features, such as the position of substituents and the configuration of functional groups, in determining the compound's physical and chemical properties (Yamamoto et al., 1983).
Chemical Reactions and Properties
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose participates in various chemical reactions, including glycosylation processes, coupling reactions, and nucleophilic substitutions, which are fundamental for the synthesis of more complex molecules. The reactivity of this compound is influenced by the presence and position of the methoxy and benzoyl groups, which can either activate or deactivate the furanose ring toward different types of chemical reactions. For example, compounds with related structures have been shown to undergo efficient condensation reactions in the presence of catalysts, leading to products with significant biological activity (Sukanya et al., 2021).
Scientific Research Applications
Synthesis of Nucleosides
The compound has been employed in the synthesis of specialized nucleosides. For example, it was used in the synthesis of 1-(5-deoxy-β-D-ribo-hexofuranosyl)cytosine and 1-(2,5-dideoxy-β-D-erythro-hexofuranosyl)cytosine, along with their phosphates, to study the specificity of mammalian ribonucleotide-reductase, an enzyme critical for DNA synthesis in cells (David & de Sennyey, 1979). Another study synthesized branched-chain sugar nucleosides, such as 9-(3-Deoxy-3-C-"hydroxymethyl"-β(and α)-D-allofuranosyl and ribofuranosyl)adenine, demonstrating the compound's versatility in creating diverse nucleoside structures (Rosenthal & Sprinzl, 1969).
Contributions to Nucleoside Analogues
This compound has also contributed to the development of nucleoside analogues with potential therapeutic applications. For instance, 2′‐Deoxyribofuranosides of 8‐Aza‐7‐deazaguanine and related pyrazolo[3,4‐d]pyrimidines were prepared, showcasing the compound's role in creating analogues that could be used in medicinal chemistry (Seela & Steker, 1986). Similarly, the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP highlighted its use in exploring new compounds with potential enzyme-interacting abilities (Raju et al., 1989).
Future Directions
properties
IUPAC Name |
[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXOZQTBMQUJG-MYFVLZFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose |
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